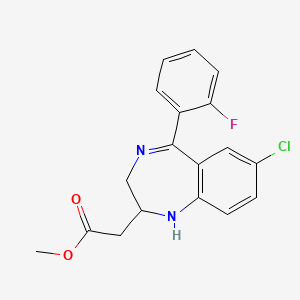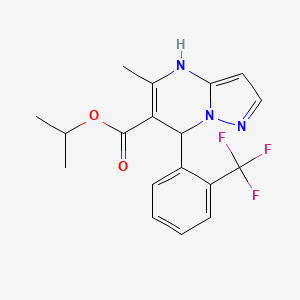
Risad-p
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Risad-p, also known as 5’-uridylate, 2’-deoxy-5-iodo-, 3’- (4- ( (5.alpha.,17.beta.)-3-oxoandrostane-17-yl) butanedioate), is a compound with the molecular formula C32H44IN2O12P and a molecular weight of 806.5762 . It is a radiopharmaceutical agent primarily used for diagnostic and molecular radiotherapy applications, particularly in the context of prostate cancer .
Preparation Methods
The synthesis of Risad-p involves several steps, including the iodination of 2’-deoxyuridine and subsequent conjugation with a succinylated androstanone derivative. The reaction conditions typically involve the use of iodine isotopes such as I-123, I-124, or I-125, depending on the intended application . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with stringent quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Risad-p undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be facilitated using reducing agents, resulting in the formation of reduced products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Risad-p has several scientific research applications, including:
Chemistry: Used as a radiolabeled compound for studying molecular interactions and reaction mechanisms.
Medicine: Utilized as a diagnostic and therapeutic agent in molecular radiotherapy for prostate cancer.
Mechanism of Action
Risad-p exerts its effects by targeting the androgen receptor (AR) in prostate cancer cells. The compound binds to the AR, allowing for the noninvasive assessment of AR expression and the proliferative status of AR-expressing tumors . The molecular pathways involved include the AR signaling pathway, which plays a crucial role in the progression of prostate cancer .
Comparison with Similar Compounds
Risad-p is unique in its ability to target the androgen receptor with high specificity and its potential for use in both diagnostic imaging and molecular radiotherapy. Similar compounds include:
Fluorine-18 dihydrotestosterone derivatives: Used for imaging AR expression but with different pharmacokinetic properties.
Other radioiodinated compounds: Such as I-123 and I-125 labeled agents, which have varying degrees of efficacy and toxicity profiles.
In comparison, this compound offers a favorable tissue distribution and excellent targeting properties, making it a promising candidate for prostate cancer imaging and therapy .
Properties
CAS No. |
1182735-51-8 |
|---|---|
Molecular Formula |
C32H44IN2O12P |
Molecular Weight |
806.6 g/mol |
IUPAC Name |
1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate |
InChI |
InChI=1S/C32H44IN2O12P/c1-31-11-9-18(36)13-17(31)3-4-19-20-5-6-25(32(20,2)12-10-21(19)31)47-28(38)8-7-27(37)46-23-14-26(45-24(23)16-44-48(41,42)43)35-15-22(33)29(39)34-30(35)40/h15,17,19-21,23-26H,3-14,16H2,1-2H3,(H,34,39,40)(H2,41,42,43)/t17-,19-,20-,21-,23-,24+,25-,26+,31-,32-/m0/s1 |
InChI Key |
QYYKQPBRFARZNN-MZKWEORMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC(=O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OC(=O)CCC(=O)OC5CC(OC5COP(=O)(O)O)N6C=C(C(=O)NC6=O)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















